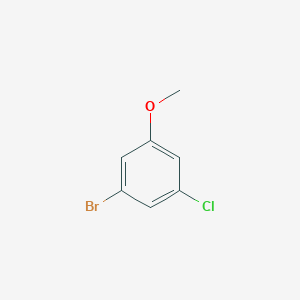

1-Bromo-3-chloro-5-methoxybenzene

説明

Significance of Aryl Halides and Ethers in Organic Synthesis and Medicinal Chemistry

Aryl halides, organic compounds where a halogen atom is directly bonded to an aromatic ring, are fundamental building blocks in organic synthesis. numberanalytics.comchemistrylearner.com Their significance stems from the carbon-halogen bond's ability to participate in a wide array of chemical transformations, most notably in the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. chemistrylearner.comfiveable.me This versatility makes aryl halides indispensable precursors for constructing complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comlibretexts.org While the carbon-halogen bond in aryl halides is generally strong and less reactive towards traditional nucleophilic substitution compared to alkyl halides, this stability allows for selective activation under specific catalytic conditions. fiveable.melibretexts.org

Research Context of 1-Bromo-3-chloro-5-methoxybenzene within Substituted Benzene (B151609) Chemistry

The field of substituted benzene chemistry is vast and foundational to organic chemistry. Benzene, a six-membered carbon ring, can have its hydrogen atoms replaced by a myriad of different functional groups. asianscientist.comnagoya-u.ac.jp The number of possible substitution patterns grows exponentially with the number of different substituents, creating a massive chemical space. asianscientist.com However, achieving precise control over the placement of multiple, different substituents on the benzene ring remains a significant synthetic challenge. nagoya-u.ac.jp Much research has focused on developing methods for the programmed synthesis of multi-substituted benzenes, particularly unsymmetrical ones. asianscientist.com

This compound, also known as 3-bromo-5-chloroanisole, is an example of a trisubstituted benzene with a specific substitution pattern (1,3,5- or meta-substitution). chemicalbook.comnih.gov Its structure is of interest because it contains three different substituents: a bromine atom, a chlorine atom, and a methoxy (B1213986) group. This specific arrangement makes it a useful intermediate in organic synthesis. chemicalbook.com The bromine and chlorine atoms serve as reactive handles for further functionalization, such as in cross-coupling or substitution reactions, allowing for the introduction of other chemical moieties. chemicalbook.com The methoxy group, in turn, influences the reactivity of the aromatic ring. Research involving this compound often focuses on its utility as a building block for more complex molecules, including pharmaceutical intermediates and materials science components. chemicalbook.com

The synthesis of this compound can be achieved from related halogenated benzenes. For example, it can be prepared via the reaction of 1-bromo-3-chloro-5-fluorobenzene (B1273174) with sodium methoxide (B1231860), where the more reactive fluorine atom is displaced by the methoxy group. chemicalbook.com This highlights the nuanced reactivity differences between halogen substituents that chemists exploit to build complex substitution patterns.

Historical Development of Related Halogenated Aromatic Compounds

The history of halogenated aromatic compounds is intertwined with the industrial and scientific developments of the 19th and 20th centuries. iloencyclopaedia.org Initially, simple chlorinated benzenes like monochlorobenzene and dichlorobenzenes found widespread use as solvents and chemical intermediates. iloencyclopaedia.org Their utility expanded into agriculture, with compounds like DDT (dichlorodiphenyltrichloroethane) and various chlorinated benzenes being employed as powerful insecticides and fumigants. libretexts.orgiloencyclopaedia.org Benzyl chloride became a key intermediate in the production of dyes, pharmaceuticals, and perfumes. iloencyclopaedia.org

The mid-20th century saw the rise of polychlorinated biphenyls (PCBs), which were valued for their chemical stability and electrical insulating properties, leading to their extensive use as dielectric fluids in transformers and capacitors. iloencyclopaedia.orgtaylorandfrancis.com Similarly, chlorinated naphthalenes were used as heat transfer media and lubricants. iloencyclopaedia.org However, the very stability that made these compounds useful also led to their persistence in the environment, causing significant ecological and health concerns that resulted in widespread bans and regulations. taylorandfrancis.comscience.gov This historical context has profoundly influenced modern chemical research, driving the development of more biodegradable and less toxic functional molecules, while still harnessing the unique reactivity of the carbon-halogen bond for controlled, specific synthetic applications.

Compound Data

Below are tables detailing the properties of the primary chemical compound discussed in this article and its related precursors.

Table 1: Properties of this compound

| Property | Value |

| IUPAC Name | This compound nih.gov |

| Synonyms | 3-Bromo-5-chloroanisole nih.gov |

| CAS Number | 174913-12-3 nih.gov |

| Molecular Formula | C₇H₆BrClO nih.gov |

| Molecular Weight | 221.48 g/mol nih.gov |

| Appearance | Colorless liquid or grey solid chemicalbook.com |

| Melting Point | 33-35 °C |

| Boiling Point | 236.5 ± 20.0 °C (Predicted) |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-bromo-3-chloro-5-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOGGSKPTKSAXHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80620624 | |

| Record name | 1-Bromo-3-chloro-5-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174913-12-3 | |

| Record name | 1-Bromo-3-chloro-5-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174913-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-chloro-5-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 1 Bromo 3 Chloro 5 Methoxybenzene

Established Synthetic Pathways

The synthesis of 1-Bromo-3-chloro-5-methoxybenzene is predominantly achieved through well-established nucleophilic aromatic substitution reactions. These methods are valued for their reliability and high yields.

Nucleophilic Aromatic Substitution of Halogenated Precursors

A principal and highly efficient method for synthesizing this compound involves the substitution of a fluorine atom on a precursor molecule with a methoxy (B1213986) group.

The most common synthetic route employs 1-Bromo-3-chloro-5-fluorobenzene (B1273174) as the starting material. In this process, the fluorine atom is selectively displaced by a methoxide (B1231860) ion (CH₃O⁻), typically sourced from sodium methoxide (also known as sodium methanolate). The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The fluorine atom is an excellent leaving group, and its departure is facilitated by the electron-withdrawing effects of the bromine and chlorine atoms on the benzene (B151609) ring, which stabilize the intermediate Meisenheimer complex.

The general reaction is as follows: C₆H₃BrClF + NaOCH₃ → C₆H₃BrCl(OCH₃) + NaF

This method is favored for its directness and high conversion rates, often yielding the desired product in significant quantities.

Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing reaction time and side product formation. For the methoxylation of 1-Bromo-3-chloro-5-fluorobenzene, various parameters have been investigated.

Solvents: The choice of solvent is critical. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used as they can effectively solvate the sodium cation without solvating the methoxide nucleophile, thus enhancing its reactivity. Methanol (B129727) is also commonly used, often serving as both the solvent and the source of the methoxide when used in conjunction with a base like sodium hydroxide (B78521) or metallic sodium.

Temperature: The reaction can be conducted over a range of temperatures. While it can proceed at room temperature, gentle heating is often applied to increase the reaction rate. For instance, stirring the mixture at temperatures between 20-80°C is typical.

Time: Reaction times can vary from a few hours to overnight, depending on the specific solvent and temperature used. Monitoring the reaction's progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is standard practice to determine the point of completion.

A study detailing this synthesis reported a yield of 97% when the reaction was carried out in methanol over a period of 12 hours.

Table 1: Optimization of Reaction Conditions for Nucleophilic Aromatic Substitution

| Parameter | Condition | Rationale / Outcome | Citation |

| Starting Material | 1-Bromo-3-chloro-5-fluorobenzene | Fluorine is an excellent leaving group for SNAr reactions. | |

| Reagent | Sodium Methoxide (NaOCH₃) | Provides the nucleophilic methoxide ion. | |

| Solvent | Methanol (MeOH) or DMF | Polar solvents stabilize intermediates and facilitate the reaction. | |

| Temperature | Room Temperature to 80°C | Balances reaction rate with control over potential side reactions. | |

| Reaction Time | 12 hours | A typical duration to ensure complete conversion. | |

| Reported Yield | 97% | Demonstrates the high efficiency of this established pathway. |

Alternative Synthetic Approaches for Anisole (B1667542) Derivatives

Beyond the primary pathway, alternative methods for synthesizing anisole derivatives can be adapted. A notable alternative starts from the corresponding phenol (B47542), 3-bromo-5-chlorophenol. This approach utilizes the Williamson ether synthesis, a classic and reliable method for forming ethers.

In this reaction, the phenolic hydroxyl group is first deprotonated by a suitable base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), to form a more nucleophilic phenoxide ion. This phenoxide then attacks a methylating agent, such as dimethyl sulfate (B86663) ((CH₃)₂SO₄) or methyl iodide (CH₃I), in an SN2 reaction to form the desired methoxybenzene (anisole) product.

This method provides a viable alternative if the fluorinated precursor is less available or more expensive than the corresponding phenol.

Advanced Synthetic Strategies and Catalytic Approaches

While nucleophilic substitution is the workhorse for producing this compound, the compound itself is a valuable building block in more advanced, catalytically driven reactions that construct more complex molecules.

Investigation of Cross-Coupling Reactions (e.g., Suzuki-Miyaura Type)

This compound is frequently employed as a key reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. In these reactions, the carbon-bromine bond is selectively activated by a palladium catalyst, allowing for the formation of a new carbon-carbon bond with a boronic acid or boronate ester partner.

The significant difference in reactivity between the carbon-bromine and carbon-chlorine bonds allows for high selectivity. The C-Br bond is more readily cleaved by the palladium catalyst in the oxidative addition step than the stronger C-Cl bond. This chemoselectivity makes this compound a versatile building block, enabling the introduction of an aryl, vinyl, or alkyl group at the bromine position while leaving the chlorine atom intact for potential subsequent transformations.

For example, the reaction of this compound with an arylboronic acid (Ar-B(OH)₂) in the presence of a palladium catalyst (like Pd(PPh₃)₄) and a base (like Na₂CO₃) would yield a 3-aryl-5-chloro-anisole derivative. This strategic use in Suzuki-Miyaura reactions is fundamental to building complex biaryl structures, which are common motifs in pharmaceuticals and materials science.

Table 2: Role of this compound in Suzuki-Miyaura Cross-Coupling

| Component | Role / Example | Purpose | Citation |

| Substrate | This compound | Provides the electrophilic carbon center at the C-Br position. | |

| Coupling Partner | Arylboronic Acid (Ar-B(OH)₂) | Provides the nucleophilic carbon source to form a new C-C bond. | |

| Catalyst | Palladium complexes (e.g., Pd(PPh₃)₄) | Facilitates the oxidative addition and reductive elimination cycle. | |

| Base | Sodium Carbonate (Na₂CO₃) | Activates the boronic acid for transmetalation. | |

| Key Feature | Chemoselectivity | The C-Br bond reacts preferentially over the more stable C-Cl bond. | |

| Product Type | 3-Aryl-5-chloro-anisoles | Complex biaryl structures with potential for further functionalization. |

Halogen-Lithium Exchange Strategies

Halogen-lithium exchange is a powerful and widely utilized method in organic synthesis for the formation of organolithium compounds. numberanalytics.com These reagents are highly reactive and serve as versatile intermediates for creating carbon-carbon bonds and introducing a wide array of functional groups. numberanalytics.com The reaction involves the exchange of a halogen atom (typically bromine or iodine) with a lithium atom from an organolithium reagent, such as n-butyllithium or t-butyllithium. numberanalytics.comharvard.edu

This exchange is typically very fast, and in some cases, can even outpace proton transfer reactions. harvard.edu The reaction proceeds with retention of configuration when vinyl halides are used. harvard.edu The general transformation can be represented as:

R-X + R'-Li → R-Li + R'-X

Where R and R' are organic groups and X is a halogen. numberanalytics.com

In the context of synthesizing polysubstituted benzenes like this compound, halogen-lithium exchange offers a regioselective approach. The choice of the organolithium reagent and reaction conditions, particularly temperature, is critical. tcnj.edu Low temperatures, often around -78°C to -100°C, are typically employed to control the high reactivity of the organolithium species and prevent unwanted side reactions. tcnj.eduacs.org

For di- or polyhalogenated aromatic compounds, the selectivity of the halogen-lithium exchange is a key consideration. Generally, the exchange is faster for iodine than for bromine, and much slower for chlorine. harvard.edu This differential reactivity allows for selective lithiation at a specific halogen-bearing position. For instance, in a molecule containing both bromine and iodine, the iodine atom will preferentially undergo exchange. mdpi.com

A notable challenge in these reactions is the potential for the newly formed aryllithium intermediate to react with other functional groups present in the molecule or with the starting material itself. mdpi.com To circumvent this, a combination of reagents can be employed. For example, using a mixture of isopropylmagnesium chloride (i-PrMgCl) and n-butyllithium (n-BuLi) can prevent intermolecular quenching and enhance selectivity, particularly in compounds with acidic protons. nih.gov

The following table summarizes key aspects of halogen-lithium exchange reactions relevant to the synthesis of substituted aromatic compounds.

| Feature | Description | Reference |

| Reagents | Commonly n-butyllithium or t-butyllithium. | harvard.edu |

| Selectivity | I > Br > Cl. Allows for regioselective lithiation. | harvard.edumdpi.com |

| Conditions | Typically low temperatures (-78°C to -100°C) to control reactivity. | tcnj.edu |

| Side Reactions | Potential for reaction with other functional groups or starting material. | mdpi.com |

| Optimization | Use of mixed reagents like i-PrMgCl/n-BuLi can improve selectivity. | nih.gov |

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. Key principles include the use of safer solvents, improving atom economy, and reducing energy consumption. rsc.org

The choice of solvent is another critical factor. Traditional organic solvents are often volatile, flammable, and toxic. Replacing these with greener alternatives, such as water or conducting reactions under solvent-free conditions, significantly enhances the safety and environmental profile of a synthesis. rsc.orgnih.gov For example, the use of water as a solvent at room temperature has been demonstrated in the synthesis of azoxybenzenes, highlighting an environmentally friendly approach. nih.gov

Catalysis is a cornerstone of green chemistry, with the use of catalysts being highly recommended for waste reduction. rsc.org Catalysts can enable reactions to proceed with higher selectivity and under milder conditions, thereby reducing energy consumption and the formation of byproducts. The ideal catalyst is one that can be easily recovered and reused. rsc.org

The principles of designing safer chemicals and preventing accidents are also integral to green synthesis. rsc.org This involves choosing reagents and reaction pathways that minimize the potential for hazardous incidents. For instance, avoiding the isolation of potentially explosive intermediates like diazonium salts, as seen in some multi-step syntheses of related halogenated benzenes, contributes to a safer process. medium.comgoogle.comchegg.com

The following table outlines the application of green chemistry principles in chemical synthesis.

| Green Chemistry Principle | Application in Synthesis | Reference |

| Waste Prevention | One-pot and multicomponent reactions to reduce intermediate steps and purification. | rsc.org |

| Atom Economy | Multicomponent reactions that incorporate most atoms from reactants into the final product. | rsc.orgrsc.org |

| Safer Solvents | Use of water as a solvent or solvent-free conditions. | rsc.orgnih.gov |

| Energy Efficiency | Reactions conducted at ambient temperature and pressure. | nih.gov |

| Catalysis | Use of reusable catalysts to improve efficiency and reduce waste. | rsc.org |

| Inherently Safer Chemistry | Designing syntheses to avoid hazardous reagents and intermediates. | rsc.org |

Chemical Transformations and Mechanistic Investigations of 1 Bromo 3 Chloro 5 Methoxybenzene

Reactivity Profiles of Halogen and Methoxy (B1213986) Substituents

In contrast, the methoxy group (-OCH₃) is a powerful activating group. organicchemistrytutor.com Its oxygen atom possesses lone pairs that are readily delocalized into the benzene (B151609) ring via the resonance effect, increasing the ring's electron density. This resonance donation far outweighs its inductive withdrawal, making the ring more susceptible to electrophilic attack. organicchemistrytutor.com The methoxy group is also a versatile synthetic handle, allowing for transformations such as demethylation to phenols or serving as a coupling partner in cross-coupling reactions. nih.gov

In nucleophilic aromatic substitution (SₙAr), the roles are somewhat reversed. The strong electron-withdrawing inductive effect of the halogens becomes crucial for activating the ring towards attack by a nucleophile. wikipedia.org

Nucleophilic Aromatic Substitution Reactions

Aryl halides, particularly those with electron-withdrawing groups, are susceptible to nucleophilic aromatic substitution (SₙAr). wikipedia.org

Mechanism and Scope

The predominant mechanism for SₙAr reactions is the addition-elimination pathway. This process is distinct from Sₙ1 and Sₙ2 reactions. wikipedia.org The reaction initiates with the attack of a nucleophile on the carbon atom bearing a leaving group (in this case, bromine or chlorine). This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org In the subsequent, typically fast, step, the leaving group is expelled, and the aromaticity of the ring is restored.

The scope of nucleophiles for these reactions is broad and includes alkoxides, amines, and thiolates. For 1-bromo-3-chloro-5-methoxybenzene, a potential synthetic route involves the reaction of 1-bromo-3-chloro-5-fluorobenzene (B1273174) with sodium methoxide (B1231860), where the highly activated fluorine is displaced by the methoxide nucleophile. chemicalbook.com

Stereoelectronic Effects of Halogen and Methoxy Groups on Reactivity

The rate and feasibility of SₙAr reactions are heavily dependent on the stereoelectronic effects of the substituents. For the addition-elimination mechanism to be effective, electron-withdrawing groups must be positioned ortho or para to the leaving group to stabilize the negative charge of the Meisenheimer intermediate through resonance. wikipedia.org

Electrophilic Aromatic Substitution Reactions

In contrast to its behavior in nucleophilic substitution, the methoxy group in this compound dominates the outcome of electrophilic aromatic substitution (EAS) reactions.

EAS proceeds via a two-step mechanism involving the initial attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (the sigma complex), followed by the loss of a proton to restore aromaticity. uci.edu The directing effects of the existing substituents determine the position of the incoming electrophile. These effects are additive. openstax.orglibretexts.org

Methoxy Group (-OCH₃): Strongly activating and ortho-, para-directing. organicchemistrytutor.com

Bromo (-Br) and Chloro (-Cl) Groups: Deactivating but ortho-, para-directing. uci.edulibretexts.org

In this compound, the powerful activating and directing effect of the methoxy group is the controlling factor. openstax.org It directs incoming electrophiles to the positions ortho and para to it (carbons 2, 4, and 6). The bromine and chlorine atoms also direct ortho- and para-, but their deactivating nature makes them weaker directors compared to the methoxy group.

Considering the positions on the ring:

C2: Ortho to the methoxy group and ortho to the chloro group.

C4: Para to the methoxy group, ortho to the bromo group, and meta to the chloro group.

C6: Ortho to the methoxy group and ortho to the bromo group.

Substitution will overwhelmingly be directed by the methoxy group to positions 2, 4, and 6. Steric hindrance might slightly disfavor the positions flanked by two substituents (C2 and C6), potentially leading to a preference for substitution at C4.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Reactivity Effect | Directing Effect |

|---|---|---|

| -OCH₃ (Methoxy) | Activating | Ortho, Para |

| -Br (Bromo) | Deactivating | Ortho, Para |

| -Cl (Chloro) | Deactivating | Ortho, Para |

Oxidation and Reduction Pathways for Functionalized Derivatives

The functional groups on this compound and its derivatives can undergo various oxidation and reduction reactions. imperial.ac.uk

Oxidation:

Oxidation of the Ring: The aromatic ring itself is generally stable to oxidation, but under harsh conditions, it can be degraded.

Oxidation of Side Chains: If the aromatic ring is further functionalized with an alkyl group (e.g., via Friedel-Crafts alkylation), this side chain can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄).

Oxidation of Other Functional Groups: Should a derivative contain an alcohol, it can be oxidized to an aldehyde, ketone, or carboxylic acid. imperial.ac.uksolubilityofthings.com For instance, a primary alcohol can be oxidized to an aldehyde using pyridinium (B92312) chlorochromate (PCC) or further to a carboxylic acid with KMnO₄. solubilityofthings.com

Reduction:

Reduction of Nitro Groups: A common transformation involves the nitration of the aromatic ring followed by the reduction of the nitro group (-NO₂) to an amine (-NH₂). This can be achieved using reagents like tin (Sn) in hydrochloric acid (HCl) or catalytic hydrogenation (H₂/Pd). libretexts.org This is a key step in the synthesis of many substituted anilines.

Dehalogenation: The bromine and chlorine atoms can be removed (reduced) via catalytic hydrogenation or by using metals in acid, although this is often a more challenging transformation.

Birch Reduction: This reaction uses sodium or lithium in liquid ammonia (B1221849) with an alcohol to reduce the aromatic ring to a non-conjugated diene. The presence of the electron-donating methoxy group would influence the regioselectivity of this reduction. libretexts.org

Functional Group Interconversions and Derivatization Strategies

The substituents on this compound serve as versatile handles for further synthetic modifications through functional group interconversions (FGI). imperial.ac.uk

Halogen Interconversion: The bromo and chloro groups can be transformed into other functionalities. A key strategy is their conversion into organometallic reagents, such as Grignard reagents (by reacting with magnesium) or organolithium species (by reacting with an organolithium base). These nucleophilic intermediates can then react with a wide range of electrophiles to form new carbon-carbon bonds (e.g., by reacting with aldehydes, ketones, or CO₂) or to install other functional groups.

Cross-Coupling Reactions: The aryl bromide and chloride moieties are suitable partners in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). These reactions are powerful tools for forming C-C, C-N, and C-O bonds, allowing for the introduction of diverse alkyl, aryl, amine, or ether groups. nih.govchemistryviews.org

Methoxy Group Modification: The methoxy group can be cleaved to reveal a phenol (B47542) using strong acids like HBr. chemicalbook.com The resulting phenol is a versatile intermediate itself, capable of undergoing O-alkylation, acylation, or serving as a nucleophile in other reactions. Alternatively, the methoxy group can direct ortho-lithiation, allowing for functionalization at the C2 or C6 positions.

Synthesis of Derivatives: The compound is a precursor for other halogenated methoxybenzene derivatives. chemicalbook.com For example, it can be used to synthesize 3-Bromo-5-chlorophenol. chemicalbook.com The synthesis of related compounds like 1-bromo-3-chloro-5-iodobenzene (B84608) often involves multi-step sequences including electrophilic aromatic substitution and the use of diazonium salts derived from an amino group. google.com

Table 2: Common Functional Group Interconversions

| Initial Group | Reagent(s) | Resulting Group | Reaction Type |

|---|---|---|---|

| -Br / -Cl | Mg | -MgBr / -MgCl | Grignard Formation |

| -Br / -Cl | Pd catalyst, Boronic acid | -Aryl / -Alkyl | Suzuki Coupling |

| -OCH₃ | HBr (conc.) | -OH | Ether Cleavage |

| -NO₂ (on derivative) | Sn, HCl or H₂/Pd | -NH₂ | Nitro Reduction |

| -NH₂ (on derivative) | 1. NaNO₂, HCl 2. KI | -I | Sandmeyer Reaction |

Metal-Catalyzed Coupling Reactions Involving this compound

The presence of two different halogen atoms on the aromatic ring of this compound, along with the activating methoxy group, makes it an interesting substrate for a variety of metal-catalyzed cross-coupling reactions. The primary mechanistic consideration in these reactions is the selective activation of the carbon-bromine (C-Br) bond over the stronger and less reactive carbon-chlorine (C-Cl) bond. In palladium-catalyzed reactions, the oxidative addition of the aryl halide to the Pd(0) center is the rate-determining step, and the bond dissociation energies (Ar-I > Ar-Br > Ar-Cl) dictate the reactivity sequence. googleapis.com Consequently, palladium catalysts will preferentially react with the C-Br bond, leaving the C-Cl bond intact for potential subsequent transformations.

This chemoselectivity allows this compound to be used as a building block for the synthesis of complex, polysubstituted aromatic compounds. The following sections detail specific metal-catalyzed coupling reactions, presenting research findings and typical reaction conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, forming a C-C bond between an organohalide and an organoboron compound, typically a boronic acid or ester, catalyzed by a palladium complex. organic-chemistry.org For this compound, the Suzuki coupling is expected to proceed selectively at the C-Br position. This transformation is valuable for creating biaryl structures, which are prevalent in pharmaceuticals and materials science. nih.gov While specific studies detailing the Suzuki coupling of this compound are noted in the context of synthesizing methoxylated polychlorinated biphenyls (MeO-PCBs), detailed reaction data in peer-reviewed journals is sparse. nih.gov However, the reaction is anticipated to proceed under standard conditions, and data from analogous bromo-chloro-aromatic compounds can provide insight into typical catalysts, bases, and yields.

| Aryl Halide (Analogue) | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 2-Bromo-4-chlorophenol | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 81 | googleapis.com |

| 3,5-Dichloropyridazine | 2-Fluoro-4-trifluoromethylphenylboronic acid | PdCl₂(PPh₃)₂ | Na₂CO₃ | 1,4-Dioxane/H₂O | N/A | 67 | rsc.org |

| 4-Bromoanisole | Phenylboronic acid | Polyaniline-Pd | K₂CO₃ | Water | 100 | >98 | researchgate.net |

Note: The data in this table is derived from reactions with analogous bromo-chloro-aromatic compounds to illustrate typical conditions, as specific data for this compound is limited in published literature.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, couples an aryl or vinyl halide with an alkene to form a substituted alkene, using a palladium catalyst and a base. organic-chemistry.orgwikipedia.org The reaction mechanism involves the oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination. rsc.org For this compound, the reaction would selectively form a C-C bond at the bromine-substituted position. The reaction typically yields the trans-alkene product. organic-chemistry.org While no direct examples for the title compound are available, studies on other bromo- and chloroarenes show that the reaction is highly efficient. thieme-connect.de

| Aryl Halide (Analogue) | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 4-Bromoanisole | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile (B52724) | 100 | 95 | thieme-connect.de |

| Aryl Bromides/Chlorides | Various Olefins | Palladacycle Complex | NaOAc | NMP | 130 | Good | organic-chemistry.org |

| 2-Chloro-3-nitropyridine | Methyl acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 85 | thieme-connect.de |

Note: The data in this table is derived from reactions with analogous bromo-chloro-aromatic compounds to illustrate typical conditions, as specific data for this compound is limited in published literature.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming a C-C bond between an aryl halide and a terminal alkyne. organic-chemistry.orglibretexts.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org The chemoselectivity of the Sonogashira reaction mirrors that of the Suzuki and Heck reactions, with aryl bromides being significantly more reactive than aryl chlorides. researchgate.net This allows for the selective alkynylation of this compound at the C-Br bond, yielding a 3-chloro-5-methoxy-1-(alkynyl)benzene derivative. The resulting product, containing a chloro-substituent and an alkyne, is a valuable intermediate for further diversification.

| Aryl Halide (Analogue) | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Benzene | RT | >90 (at I) | wikipedia.org |

| 3-Bromochlorobenzene | Trimethylsilylacetylene | [Ir(cod)OMe]₂ / dcypt | PdCl₂(dppf) / CuI | K₃PO₄ | THF | 80 | 59 |

| 2-R-Bromobenzenes | Phenylacetylene | Pd(OAc)₂ / P-t-Bu₃ / CuI | Cs₂CO₃ | Toluene | 60 | High | acs.org |

Note: The data in this table is derived from reactions with analogous bromo-chloro-aromatic compounds to illustrate typical conditions, as specific data for this compound is limited in published literature.

Ullmann Reaction

The Ullmann reaction traditionally refers to the copper-catalyzed homocoupling of two aryl halides to form a biaryl. byjus.comorganic-chemistry.org A more contemporary and versatile variation, often called the Ullmann condensation or Ullmann-type reaction, involves the copper-catalyzed coupling of an aryl halide with an alcohol, amine, or thiol to form C-O, C-N, or C-S bonds, respectively. organic-chemistry.org These reactions often require higher temperatures than their palladium-catalyzed counterparts, and the reactivity difference between C-Br and C-Cl bonds is still observed, though it can be less pronounced. nsf.gov For this compound, an Ullmann condensation with an amine would selectively yield a 3-chloro-5-methoxyaniline (B31984) derivative.

| Aryl Halide (Analogue) | Nucleophile | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| Bromobenzene | Indole | Cu(OAc)₂-CCPy/SiO₂ | K₂CO₃ | DMSO | 120 | 96 | nsf.gov |

| Bromobenzene | Morpholine | CuCl-PVA/Fe₃O₄ | K₂CO₃ | NMP | 120 | 94 | nsf.gov |

| 1-Bromo-4-methoxybenzene | Aniline | CuI / L-proline | K₂CO₃ | DMSO | 90 | High | nsf.gov |

Note: The data in this table is derived from reactions with analogous bromo-chloro-aromatic compounds to illustrate typical conditions, as specific data for this compound is limited in published literature.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a premier method for synthesizing anilines and their derivatives due to its broad substrate scope and high functional group tolerance. organic-chemistry.org Applying this reaction to this compound would result in selective amination at the C-Br position. The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for achieving high yields. wikipedia.org A thesis has reported the reaction of this compound in a cross-coupling reaction that afforded the product in 65% yield, showcasing its viability as a substrate. tesisenred.net

| Aryl Halide (Analogue) | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| This compound | 2-((tetrahydrofuran-2-yl)methoxy)isoindoline-1,3-dione | N/A | N/A | N/A | N/A | 65 | tesisenred.net |

| 4-Bromoacetophenone | N-Acetyl-L-prolinamide | [Pd(Cinnamyl)Cl]₂ / XantPhos | DBU | Toluene | 100 | 79 | acs.org |

| Aryl Chlorides | Diaryl/Alkyl-aryl amines | Pd(OAc)₂ / RuPhos | K₃PO₄ | Solvent-free | 100 | Good-Excellent | organic-chemistry.org |

Note: The data in this table is derived from reactions with analogous bromo-chloro-aromatic compounds to illustrate typical conditions, as specific data for this compound is limited in published literature, with one exception noted.

Structural Elucidation and Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 1-bromo-3-chloro-5-methoxybenzene, offering precise information about the hydrogen and carbon atoms within the molecule.

In the ¹H NMR spectrum of this compound, the methoxy (B1213986) group protons typically appear as a distinct singlet. The aromatic protons, due to their positions on the benzene (B151609) ring and the influence of the halogen substituents, exhibit characteristic shifts in the downfield region of the spectrum. The exact chemical shifts can vary slightly depending on the solvent used for the analysis.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| -OCH₃ | ~3.78 | Singlet |

| Aromatic H | ~6.80 - 7.12 | Multiplet |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon attached to the methoxy group, as well as the aromatic carbons, resonate at distinct chemical shifts. The carbons bonded to the electronegative bromine and chlorine atoms are significantly influenced, resulting in downfield shifts.

| Carbon Assignment | Chemical Shift (δ) ppm |

|---|---|

| -OCH₃ | ~56.02 |

| Aromatic C-H | ~111.54, ~116.61, ~117.76 |

| Aromatic C-Br | ~126.08 |

| Aromatic C-Cl | ~143.51 |

| Aromatic C-O | ~153.73 |

To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed. COSY experiments reveal the coupling relationships between neighboring protons, helping to delineate the spin systems within the aromatic ring. HSQC correlates the proton signals with their directly attached carbon-13 nuclei, allowing for definitive assignment of each carbon atom in the structure. These techniques are crucial for resolving any ambiguities that may arise from the one-dimensional spectra. csic.es

While specific NMR relaxation studies for this compound are not extensively documented in publicly available literature, this area of research investigates the rotational and translational motions of molecules in solution. Such studies would provide insights into the molecule's dynamics, including how the substituents affect its reorientation in a magnetic field. This information can be correlated with the molecule's size, shape, and intermolecular interactions.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (221.48 g/mol ). chemicalbook.comnih.gov The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl) results in a characteristic isotopic pattern for the molecular ion and fragment ions, which is a key signature for confirming the presence of these halogens. PubChem provides predicted collision cross-section values for various adducts of the molecule, which can be useful in advanced mass spectrometry studies. uni.lu

| Adduct | m/z (Predicted) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 220.93634 | 132.4 |

| [M+Na]⁺ | 242.91828 | 146.6 |

| [M-H]⁻ | 218.92178 | 139.3 |

| [M+NH₄]⁺ | 237.96288 | 155.9 |

| [M+K]⁺ | 258.89222 | 134.6 |

| [M]⁺ | 219.92851 | 154.0 |

Advanced Chromatographic Techniques for Purity and Quantitative Analysis

High-performance liquid chromatography (HPLC) is a standard method for assessing the purity of this compound and for its quantitative analysis. Reverse-phase HPLC methods are commonly used, often with a mobile phase consisting of acetonitrile (B52724) and water, sometimes with the addition of an acid like phosphoric or formic acid for better peak shape. sielc.comsielc.com These methods can be adapted for use with mass spectrometry (LC-MS) for enhanced detection and identification of impurities. bldpharm.com The scalability of these liquid chromatography methods allows for their use in both analytical and preparative separations. sielc.comsielc.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, identification, and quantification of this compound. Reverse-phase (RP) HPLC methods are particularly well-suited for this non-polar compound. sielc.com In a typical RP-HPLC setup, a non-polar stationary phase, such as C18, is used in conjunction with a polar mobile phase.

The mobile phase for analyzing halogenated methoxybenzene derivatives often consists of a mixture of acetonitrile (MeCN) and water. sielc.com To ensure sharp peaks and reproducible retention times, an acid modifier like phosphoric acid is commonly added. sielc.comsielc.com The separation mechanism is based on the partitioning of the analyte between the stationary and mobile phases. Due to its hydrophobic nature, this compound interacts strongly with the C18 stationary phase, leading to a longer retention time compared to more polar impurities. Method parameters such as mobile phase composition, flow rate, and column temperature can be optimized to achieve baseline separation from starting materials or potential by-products.

Table 1: Illustrative HPLC Parameters for Analysis of Halogenated Aromatic Compounds

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Reverse-Phase C18, 3 µm particle size | Provides a non-polar stationary phase for effective separation of non-polar analytes. Smaller particles enhance UPLC performance. sielc.comsielc.com |

| Mobile Phase | Acetonitrile / Water with Phosphoric Acid | A polar mobile phase for RP-HPLC. Acid improves peak shape. sielc.comsielc.com |

| Detection | UV-Vis Detector (e.g., at 254 nm) | The aromatic ring allows for strong UV absorbance, enabling sensitive detection. researchgate.net |

| Flow Rate | 0.5 - 1.0 mL/min | Standard flow rate for analytical scale HPLC, ensuring efficient separation. researchgate.net |

| Temperature | Ambient or controlled (e.g., 25°C) | Maintains consistent retention times and separation efficiency. researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC)

For more definitive identification and structural confirmation, HPLC systems are often coupled with a mass spectrometer (MS). This hyphenated technique, LC-MS, provides not only retention time data but also mass-to-charge (m/z) ratio information, which is highly specific to the compound's molecular weight. When using LC-MS, volatile buffers like formic acid are used in the mobile phase instead of non-volatile acids like phosphoric acid to ensure compatibility with the MS detector. sielc.comsielc.com

Ultra-Performance Liquid Chromatography (UPLC) represents an evolution of HPLC, utilizing columns with smaller particle sizes (typically under 2 µm). sielc.comsielc.com This results in significantly faster analysis times, improved resolution, and enhanced sensitivity, making it a powerful tool for high-throughput screening and detailed impurity profiling.

The mass spectrometer can identify this compound by its molecular ion peak and characteristic isotopic pattern, which arises from the presence of bromine and chlorine isotopes. Predicted collision cross-section (CCS) values, which relate to the ion's size and shape in the gas phase, can further aid in its identification. uni.lu

Table 2: Predicted LC-MS Collision Cross Section (CCS) Data for this compound uni.lu

| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 220.93634 | 132.4 |

| [M+Na]⁺ | 242.91828 | 146.6 |

| [M-H]⁻ | 218.92178 | 139.3 |

| [M+NH₄]⁺ | 237.96288 | 155.9 |

| [M+K]⁺ | 258.89222 | 134.6 |

| [M+HCOO]⁻ | 264.92726 | 150.9 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Validation

Gas Chromatography-Mass Spectrometry (GC-MS) is another robust technique for the analysis and purity validation of volatile and thermally stable compounds like this compound. rsc.orgresearchgate.net In GC-MS, the sample is vaporized and introduced into a gas chromatograph, where it is separated based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer for detection and identification. researchgate.net

This method is exceptionally sensitive and provides high-resolution separation, making it ideal for detecting and quantifying trace impurities. The purity of the compound can be determined by integrating the peak area of the main component and comparing it to the areas of any other detected peaks. The resulting mass spectrum serves as a molecular fingerprint, confirming the identity of the primary compound and helping to identify any impurities. rsc.org

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. These methods probe the vibrational modes of molecular bonds, providing structural information.

Infrared (IR) Spectroscopy is used to confirm the presence of key functional groups in this compound. The IR spectrum exhibits characteristic absorption bands corresponding to the vibrations of its specific bonds. For instance, C-O ether stretching, aromatic C-H stretching, and C=C ring stretching vibrations will all appear at distinct frequencies. The presence of halogen-carbon bonds (C-Br and C-Cl) can also be identified in the fingerprint region of the spectrum. IR spectroscopy is frequently used to confirm the successful synthesis of halogenated benzene derivatives. medium.com

Raman Spectroscopy is complementary to IR spectroscopy. While IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric bonds. Therefore, it is particularly useful for analyzing the vibrations of the benzene ring and the carbon-halogen bonds, providing a comprehensive vibrational profile of the molecule.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Bond | Characteristic Frequency Range (cm⁻¹) | Spectroscopic Technique |

|---|---|---|---|

| Aromatic Ring | C-H stretch | 3100 - 3000 | IR, Raman |

| Aromatic Ring | C=C stretch | 1600 - 1450 | IR, Raman |

| Ether | C-O-C stretch (asymmetric) | 1275 - 1200 | IR |

| Ether | C-O-C stretch (symmetric) | 1075 - 1020 | IR |

| Haloalkane | C-Cl stretch | 850 - 550 | IR |

| Haloalkane | C-Br stretch | 690 - 515 | IR |

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool for investigating the quantum mechanical properties of molecules like 1-bromo-3-chloro-5-methoxybenzene. This method is favored for its balance of accuracy and computational efficiency.

The initial step in many computational studies involves determining the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometric optimization. For this compound, this involves finding the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state.

Table 1: Predicted Geometric Parameters for a Stable Conformer of this compound (Illustrative) (Note: As specific published data for this molecule is unavailable, this table illustrates the type of data obtained from DFT calculations based on general knowledge of similar structures.)

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length | ~1.90 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-O Bond Length | ~1.36 Å |

| O-CH3 Bond Length | ~1.43 Å |

| C-C-C Bond Angle (in ring) | ~120° |

DFT calculations are a powerful tool for predicting various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, it is possible to predict the ¹H and ¹³C NMR spectra. These theoretical spectra can be invaluable for confirming the structure of the synthesized compound by comparing them with experimental spectra.

The accuracy of predicted NMR chemical shifts is highly dependent on the chosen DFT functional and basis set. mdpi.com For instance, a study on a related compound, 1-bromo-3-(bromomethyl)-5-methoxybenzene, utilized the B3LYP functional with a 6-311+G(d,p) basis set for its calculations. A similar level of theory would be appropriate for this compound.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative) (Note: These are hypothetical values to illustrate the output of a DFT calculation. Actual values would require a specific computational study.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-OCH3 | ~160 |

| C-Br | ~112 |

| C-Cl | ~135 |

| C-H (ortho to -OCH3) | ~101 |

| C-H (para to -OCH3) | ~118 |

The electronic structure of this compound dictates its reactivity. DFT calculations provide access to the molecular orbitals, most notably the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability.

For halogenated aromatic compounds, the electrostatic potential map is another crucial output. It visualizes the charge distribution across the molecule, highlighting electron-rich and electron-poor regions. In a related molecule, 1-bromo-3-(bromomethyl)-5-methoxybenzene, DFT calculations showed that the HOMO is localized on the aromatic π-system and the methoxy (B1213986) oxygen's lone pairs, while the LUMO is dominated by the antibonding orbitals of the C-Br bonds. A similar distribution would be expected for this compound, indicating that the aromatic ring is susceptible to electrophilic attack and the carbon-halogen bonds are sites for potential nucleophilic attack.

Table 3: Calculated Electronic Properties for a Related Haloanisole (Illustrative) (Based on data for 1-bromo-3-(bromomethyl)-5-methoxybenzene)

| Parameter | Value | Reference |

|---|---|---|

| HOMO Energy | -6.8 eV | |

| LUMO Energy | -1.2 eV |

Molecular Dynamics Simulations for Intermolecular Interactions

While DFT is excellent for studying individual molecules, molecular dynamics (MD) simulations are employed to understand the behavior of a collection of molecules over time. For this compound, MD simulations could model the bulk liquid or solid state, providing insights into intermolecular forces such as van der Waals interactions, dipole-dipole interactions, and potential halogen bonding. These simulations are crucial for predicting physical properties like boiling point, density, and viscosity. Currently, specific MD simulation studies focused on this compound are not found in the public literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or chemical reactivity. While no specific QSAR models have been published for this compound, its calculated molecular descriptors could be used as inputs for such models. Descriptors like LogP (a measure of lipophilicity), molecular weight, polar surface area, and various electronic parameters derived from DFT can be used to predict the compound's behavior in various systems, including its potential as a building block in medicinal chemistry or materials science. The predicted XlogP3 value for this compound is 3.9, suggesting it is a relatively lipophilic molecule. nih.gov

Applications in Complex Molecular Synthesis

Role as a Key Intermediate and Building Block in Pharmaceutical Synthesis

1-Bromo-3-chloro-5-methoxybenzene is recognized as a key intermediate in the synthesis of pharmaceutical compounds. Its structure is a precursor to more complex molecules with potential therapeutic applications. The differential reactivity of the bromine and chlorine atoms allows for selective functionalization through various cross-coupling reactions, enabling the construction of elaborate molecular architectures.

Research into related compounds underscores the significance of the bromo-methoxy-benzene motif in medicinal chemistry. For instance, derivatives of bromo-methoxy-substituted ethyl phenylcyanoacrylates have been utilized in the synthesis of anticancer agents. Similarly, other closely related structures have been foundational in developing inhibitors for cancer-promoting enzymes. chemicalbook.com The core structure provided by this compound and its analogues, such as 3-Bromo-5-chloroanisole, is a recurring feature in the development of new bioactive molecules. epa.gov

The utility of this compound is further highlighted by its role as a precursor to 3-Bromo-5-chlorophenol, another important intermediate in organic synthesis. epa.gov The presence of multiple reaction sites on the this compound ring provides chemists with the flexibility to introduce various pharmacophores, leading to the generation of libraries of compounds for drug discovery screening.

Utility in Agrochemical Development

In the field of agrochemical research, this compound serves as a valuable precursor. While direct applications are specialized, its derivatives are instrumental in creating new active ingredients. A closely related compound, 1-Bromo-3-chloro-5-[chloro(difluoro)methoxy]benzene, is noted as a versatile intermediate specifically for agrochemical synthesis, indicating the utility of the core 1-bromo-3-chloro-benzene structure in this industry. scisupplies.eu

The broader family of halogenated compounds, which includes this compound, has established roles in agrochemistry. For example, compounds featuring a bromo-chloro substitution pattern, such as 1-Bromo-3-chloro-5,5-dimethylhydantoin, are used as disinfectants and biocides, which are critical for crop protection and hygiene. sigmaaldrich.com This demonstrates the potential for developing novel pesticides and other agrochemicals from intermediates like this compound. The reactivity of the halogen atoms allows for the introduction of toxophoric groups essential for pesticidal activity.

Precursor for Advanced Organic Materials and Functional Molecules

The unique electronic and structural properties of this compound make it a valuable precursor for advanced organic materials and functional molecules. The bromo and chloro substituents provide two distinct handles for sequential, site-selective cross-coupling reactions, such as the Suzuki or Stille reactions. This capability is crucial for the controlled, step-wise construction of complex, conjugated systems.

A key application in this area is the synthesis of molecular glassformers. Research has shown that the closely related precursor, 1-bromo-3-chloro-5-iodobenzene (B84608), is used to create a series of 1,3,5-trisarylbenzenes. rsc.org These materials are of significant interest in materials science for their stability and use in organic electronics. The synthetic strategy involves sequential Suzuki cross-coupling reactions, a technique directly applicable to this compound to build tailored molecular architectures. rsc.org

Furthermore, related bromo- and methoxy-substituted phenylcyanoacrylates have been synthesized and subsequently copolymerized with styrene. This demonstrates the role of this class of compounds as monomers for creating novel polymers with specific properties, highlighting their utility in material science. The ability to precisely engineer the structure of the resulting materials by starting with a well-defined building block like this compound is a significant advantage.

Table 1: Examples of Functional Molecules Derived from Related Precursors

| Precursor | Synthetic Method | Resulting Functional Molecule/Material | Application Area |

|---|---|---|---|

| 1-Bromo-3-chloro-5-iodobenzene | Sequential Suzuki Coupling | 1,3,5-Trisarylbenzenes (e.g., α,α,β-TNB) | Molecular Glassformers |

Synthesis of Polyhalogenated Methoxybenzene Derivatives

This compound is not only a product of sophisticated synthesis but also a starting point for creating other polyhalogenated methoxybenzene derivatives. epa.gov The existing halogen atoms can be substituted or can direct the addition of further halogens, allowing for the synthesis of a wide array of specifically substituted aromatic compounds.

One documented synthesis shows this compound being prepared from 1-bromo-3-chloro-5-fluorobenzene (B1273174) via nucleophilic aromatic substitution with sodium methoxide (B1231860). scisupplies.eu This reaction highlights the methods used to create and modify such polyhalogenated systems.

Furthermore, this compound serves as a key precursor in the synthesis of methoxylated polychlorinated biphenyls (MeO-PCBs). scisupplies.eu These compounds are important as reference standards for environmental analysis and for toxicological research. The synthesis often involves a Suzuki coupling reaction between a boronic acid and a halogenated benzene (B151609) derivative. In this context, this compound can act as the halogenated partner in the coupling reaction to build the biphenyl (B1667301) structure. scisupplies.eu

Table 2: Synthesis of this compound

| Starting Material | Reagent | Product | Yield |

|---|

Applications in Derivatization for Advanced Analytical Methods

In analytical chemistry, derivatization is a common strategy to enhance the detectability and separation of analytes, particularly for methods like gas chromatography-mass spectrometry (GC-MS). While direct use of this compound as a derivatizing agent is not widely documented, its structural class—activated aromatic ethers—is highly relevant to this application.

For example, the related compound 1,3,5-trimethoxybenzene (B48636) (TMB) is employed as a derivatizing agent for the selective quantification of free chlorine and free bromine in aqueous samples. TMB reacts rapidly with these halogens to form stable halogenated products, such as 1-bromo-2,4,6-trimethoxybenzene and 1-chloro-2,4,6-trimethoxybenzene. These derivatives are then easily quantified by GC-MS, offering high sensitivity and selectivity. This principle demonstrates the potential of methoxybenzene derivatives in developing advanced analytical methods. The stable, halogenated nature of this compound itself makes it a suitable candidate for use as an internal or surrogate standard in the analysis of other halogenated environmental contaminants.

Biological Activity and Pharmacological Research Potential

Investigation of Bioactive Analogues and Derivatives

The utility of 1-bromo-3-chloro-5-methoxybenzene in pharmacological research often lies in its function as a versatile chemical building block. Its halogen atoms provide reactive sites for further chemical modifications, allowing for the creation of a library of derivatives. The investigation of these analogues is crucial for understanding how structural changes influence biological effects.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate the chemical structure of a compound with its biological activity. For halogenated benzenes like this compound, SAR studies are critical for optimizing potential therapeutic effects while minimizing toxicity.

Research on related halobenzenes has demonstrated that toxicity is governed by specific physicochemical properties. Quantitative Structure-Activity Relationship (QSAR) models for halobenzene-induced cytotoxicity in rat and human hepatocytes have shown a strong correlation with:

Hydrophobicity (logP): Increased lipophilicity can enhance membrane permeability and interaction with intracellular targets.

Ease of Oxidation (E_HOMO): The energy of the highest occupied molecular orbital (HOMO) indicates the susceptibility of the compound to metabolic oxidation, often a necessary step for bioactivation.

Dipole Moment (μ): The charge distribution across the molecule, influenced by the arrangement of halogen substituents, affects how the molecule interacts with biological macromolecules like enzymes. nih.gov

These findings suggest that the specific placement of the bromo, chloro, and methoxy (B1213986) groups on the benzene (B151609) ring of this compound dictates its interaction with metabolic enzymes, such as cytochrome P450, which is often the initial step leading to either detoxification or toxic activation. nih.gov Studies on other classes of compounds have also reaffirmed that subtle structural changes, like the substitution of a single halogen, can lead to significant shifts in both pharmacological activity and toxicity profiles. nus.edu.sg Therefore, SAR studies on derivatives of this compound are essential for developing compounds with improved selectivity and a better safety index. nus.edu.sg

The structural features of this compound make it a useful moiety for modifying the properties of parent drug molecules. The introduction of halogen atoms into a drug's structure is a common strategy in medicinal chemistry to enhance potency and modulate metabolic stability. Halogens can alter a molecule's conformation and electronic properties, leading to stronger binding with target receptors or enzymes.

The methoxy group (-OCH₃) present in this compound can influence a compound's solubility and its ability to cross biological membranes. The oxygen atom can act as a hydrogen bond acceptor, potentially improving solubility in aqueous environments, while the methyl group adds lipophilicity. This balance is crucial for oral bioavailability. Furthermore, the methoxy group is susceptible to metabolic O-demethylation, a common pathway in drug metabolism, which can lead to the formation of active or inactive phenol (B47542) metabolites. For instance, this compound can serve as a precursor for the synthesis of 3-bromo-5-chlorophenol, demonstrating a common metabolic transformation pathway. nih.gov

Environmental Impact and Fate Studies

Degradation Pathways and Kinetics

The persistence of 1-bromo-3-chloro-5-methoxybenzene in the environment is largely determined by its susceptibility to various degradation processes. These include breakdown by microorganisms (biodegradation) and chemical reactions induced by water (hydrolysis) or sunlight (photolysis).

Computational models, such as those used by the US Environmental Protection Agency (EPA), predict that this compound is not readily biodegradable. These models estimate the probability of rapid biodegradation to be low. The methoxy (B1213986) group might offer a site for initial microbial attack through ether cleavage, a known pathway for some aromatic ethers. However, the halogen substituents generally hinder microbial enzymatic activity. Under anaerobic conditions, reductive dehalogenation could be a potential pathway, but this process is typically slow for aryl halides.

The chemical stability of this compound in water is influenced by its potential to undergo hydrolysis and photolysis.

Hydrolysis: Aryl halides, where a halogen atom is directly attached to a benzene (B151609) ring, are generally resistant to hydrolysis under typical environmental pH and temperature conditions. doubtnut.comsavemyexams.com The carbon-halogen bond in aryl halides has a partial double bond character due to resonance, making it stronger and less susceptible to nucleophilic attack by water. doubtnut.com Therefore, the hydrolysis of this compound is expected to be a very slow process and not a significant degradation pathway in aqueous environments.

Photolysis: The presence of chromophores in the structure of this compound, specifically the substituted benzene ring, suggests that it has the potential to absorb light in the ultraviolet (UV) range of the solar spectrum. This absorption of light energy can lead to photolytic degradation. The carbon-bromine bond is generally more susceptible to photolytic cleavage than the carbon-chlorine bond. researchgate.net Photolysis in aqueous systems could proceed through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, mediated by other light-absorbing substances in the water, such as dissolved organic matter, which can produce reactive species like hydroxyl radicals. While specific experimental data for this compound is lacking, studies on other bromo- and chloro-substituted aromatic compounds indicate that photolysis can be a relevant degradation pathway. researchgate.netacs.org

Environmental Distribution and Partitioning

Once released into the environment, this compound will partition between different environmental compartments such as soil, water, and biota. This partitioning behavior is governed by its physicochemical properties.

The mobility of a chemical in soil is largely determined by its tendency to adsorb to soil particles. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict this behavior. chemsafetypro.com A high Koc value indicates strong adsorption to soil and low mobility, while a low Koc value suggests high mobility.

For this compound, a predicted LogKow (octanol-water partition coefficient) of 3.9 suggests a significant affinity for organic matter. Based on this, the predicted soil organic carbon-water partition coefficient (LogKoc) is estimated to be 3.39. This value indicates that the compound is expected to have moderate to low mobility in soil and will tend to adsorb to soil and sediment. chemsafetypro.com

Predicted Soil Adsorption and Mobility

| Parameter | Predicted Value | Indication |

|---|---|---|

| LogKow | 3.9 | Lipophilic |

Note: Data is based on computational predictions.

Bioconcentration is the process by which a chemical is absorbed by an aquatic organism from the surrounding water, leading to a higher concentration in the organism than in the water. sfu.ca The bioconcentration factor (BCF) is a measure of this potential. A high BCF indicates a greater likelihood of the chemical accumulating in aquatic life.

The high predicted LogKow value of 3.9 for this compound suggests a significant potential for bioconcentration in aquatic organisms. nih.govnih.gov Chemicals with a LogKow between 3 and 4 are generally considered to have a moderate to high potential for bioaccumulation. The predicted BCF for this compound is 131.8 L/kg. This value suggests that this compound is likely to accumulate in the tissues of fish and other aquatic organisms.

Predicted Bioconcentration Potential

| Parameter | Predicted Value | Indication |

|---|---|---|

| LogKow | 3.9 | Significant potential for bioconcentration |

Note: Data is based on computational predictions.

Atmospheric Fate and Reactivity (e.g., Hydroxylation Rate)

Once in the atmosphere, the persistence of this compound is primarily determined by its reaction with photochemically produced hydroxyl (OH) radicals. researchgate.net The rate of this reaction determines the atmospheric lifetime of the compound.

The methoxy group and the aromatic ring in this compound are sites for OH radical attack. The reaction with OH radicals is expected to be the primary atmospheric degradation pathway. Based on computational models, the predicted atmospheric hydroxylation rate constant is 1.25 x 10⁻¹² cm³/molecule-sec. From this rate, the estimated atmospheric half-life is calculated to be approximately 12.9 days, assuming an average atmospheric OH radical concentration of 5 x 10⁵ radicals/cm³. This suggests that the compound can persist in the atmosphere long enough to be transported over considerable distances.

Predicted Atmospheric Fate

| Parameter | Predicted Value |

|---|---|

| OH Radical Reaction Rate Constant | 1.25 x 10⁻¹² cm³/molecule-sec |

Note: Data is based on computational predictions and assumes an average OH radical concentration.

Ecotoxicological Implications

The ecotoxicological profile of this compound, including its impact on various environmental compartments and resident biota, is not well-documented in publicly available scientific literature. Direct empirical studies detailing its acute and chronic toxicity to aquatic and terrestrial organisms are scarce. Consequently, a comprehensive assessment of its environmental risk is challenging. However, insights into its potential ecotoxicological implications can be inferred from the behavior of structurally similar compounds, such as other halomethoxybenzenes and their precursors, halogenated phenols.

Halomethoxybenzenes as a class of compounds are recognized for their presence in the environment, originating from both natural and anthropogenic sources. nih.gov Natural production by marine algae, invertebrates, and terrestrial fungi contributes to their background levels. nih.govresearchgate.net Anthropogenic activities, including industrial processes and the degradation of other chemicals, can also lead to their release into the environment. nih.govnih.gov These compounds share properties with persistent organic pollutants (POPs), including the potential for long-range atmospheric transport and bioaccumulation. nih.govresearchgate.net

While specific toxicity data for this compound is lacking, studies on other halogenated anisoles and veratroles have indicated potential for sublethal effects in aquatic organisms. For instance, some chlorinated anisoles and veratroles have demonstrated toxic effects on zebrafish embryos and larvae at concentrations ranging from 2.8 to 450 µg/L. nih.gov The precursors to halomethoxybenzenes, such as halogenated phenols, are also known to exhibit toxicity. nih.gov For example, 2,4,6-tribromophenol, a precursor to 2,4,6-tribromoanisole, has been shown to disrupt endocrine functions and cause reproductive effects in fish. nih.gov Given the structural similarities, it is plausible that this compound could exhibit similar toxicological characteristics.

The environmental fate of halomethoxybenzenes is influenced by their physical and chemical properties. They can enter the atmosphere through volatilization from water bodies and undergo long-range transport. nih.govresearchgate.net Their degradation in the environment is a key factor in determining their persistence and potential for long-term ecological impact. For some related compounds, degradation can be slow, leading to their persistence in various environmental matrices. nih.gov

Due to the absence of specific experimental data for this compound, predictive models based on quantitative structure-activity relationships (QSAR) can provide initial estimates of its potential ecotoxicity. However, such predictions require validation through empirical testing.

Detailed Research Findings

A thorough review of scientific databases reveals a significant gap in research pertaining to the ecotoxicological effects of this compound. No studies were identified that presented empirical data on its toxicity to representative aquatic or terrestrial species. The following table summarizes the lack of available data for key ecotoxicological endpoints.

Table 1: Status of Ecotoxicological Data for this compound

| Ecotoxicological Endpoint | Finding |

| Aquatic Toxicity | |

| Acute toxicity to fish (e.g., LC50) | No data available |

| Chronic toxicity to fish | No data available |

| Acute toxicity to invertebrates (e.g., Daphnia magna EC50) | No data available |

| Chronic toxicity to invertebrates | No data available |

| Toxicity to algae (e.g., EC50) | No data available |

| Terrestrial Toxicity | |

| Toxicity to earthworms | No data available |

| Toxicity to soil microorganisms | No data available |

| Toxicity to plants | No data available |

| Bioaccumulation | |

| Bioconcentration factor (BCF) | No data available |

| Bioaccumulation factor (BAF) | No data available |

| Environmental Fate | |

| Biodegradation | No data available |

| Photodegradation | No data available |

| Hydrolysis | No data available |

This table was generated based on a comprehensive literature search and indicates a lack of published, peer-reviewed studies for the specified endpoints for this compound.

In the absence of direct data, the scientific community must rely on information from related compounds to make preliminary assessments. For instance, research on other halomethoxybenzenes suggests they are pervasive in the atmosphere at concentrations that can exceed those of some legacy persistent organic pollutants. nih.govresearchgate.net This highlights the potential for widespread distribution of compounds within this chemical class.

Advanced Research and Future Directions

Exploration of Novel Catalytic Transformations for 1-Bromo-3-chloro-5-methoxybenzene

The differential reactivity of the bromine and chlorine substituents on the benzene (B151609) ring of this compound presents a significant opportunity for selective, stepwise functionalization through modern catalytic methods. Research in this area is geared towards exploiting this characteristic to build complex molecules with high precision.

The primary focus is on metal-catalyzed cross-coupling reactions. While the bromo group is generally more reactive than the chloro group in typical palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings, this reactivity difference allows for sequential transformations. For instance, a Suzuki coupling could be performed selectively at the C-Br bond, leaving the C-Cl bond intact for a subsequent, different coupling reaction under more forcing conditions. This approach is highly valuable for creating diverse chemical entities from a single starting material.

Drawing parallels from the closely related compound 1-bromo-3-chloro-5-iodobenzene (B84608), which is extensively used in Suzuki cross-coupling reactions to create biaryl compounds, it is evident that this compound holds similar potential. The synthesis of advanced materials like molecular glassformers has been achieved using 1-bromo-3-chloro-5-iodobenzene as a key intermediate in such coupling reactions, highlighting a promising research avenue for its methoxy-containing counterpart. rsc.org

| Catalytic Transformation | Potential Reagents & Catalysts | Anticipated Product Type | Research Focus |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acids, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Biaryl compounds | Selective C-Br bond functionalization, synthesis of complex scaffolds. |

| Heck Coupling | Alkenes, Palladium catalyst, Base | Styrenyl derivatives | Introduction of vinyl groups for polymer and materials science applications. |

| Sonogashira Coupling | Terminal alkynes, Palladium and Copper catalysts, Base | Alkynyl-substituted benzenes | Creation of rigid, linear structures for functional materials. |

| Buchwald-Hartwig Amination | Amines, Palladium catalyst, Ligand (e.g., BINAP), Base | N-Aryl amines and derivatives | Synthesis of pharmaceutically relevant scaffolds. |

Development of Sustainable Synthetic Routes

Future research is increasingly directed towards developing synthetic pathways for this compound that are not only efficient but also economically and environmentally sustainable. The current known synthesis involves the reaction of 1-bromo-3-chloro-5-fluorobenzene (B1273174) with sodium methoxide (B1231860). chemicalbook.com While effective, this route depends on a trifunctionalized starting material which may be expensive.

Alternative strategies under investigation may start from more accessible precursors. For example, a patented method for the synthesis of the related compound 1-chloro-3-methoxy-5-methylbenzene (B1355040) uses 1-chloro-3-halogenotoluene (where the halogen can be fluorine, chlorine, or bromine) as a starting material, highlighting a focus on cheap and readily available materials. google.com Adapting such a nucleophilic aromatic substitution approach, perhaps starting from 3,5-dichlorobromobenzene or 1,3-dibromo-5-chlorobenzene, could provide more cost-effective routes. The challenge lies in controlling the regioselectivity of the methoxylation step.

| Synthetic Approach | Starting Material | Key Reagents | Advantages | Challenges |

|---|---|---|---|---|